Methyl (3-methoxypropyl)alaninate
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Overview
Description
Methyl (3-methoxypropyl)alaninate: is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol It is an ester derivative of alanine, where the amino group is substituted with a 3-methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (3-methoxypropyl)alaninate can be synthesized through the esterification of alanine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Esterification: Alanine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the reaction to completion.
Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl (3-methoxypropyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl (3-methoxypropyl)alaninate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used as a building block for the synthesis of peptides and other bioactive molecules. Its incorporation into peptides can enhance their stability and bioavailability .
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug. This compound can be used to modify the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of methyl (3-methoxypropyl)alaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of alanine and 3-methoxypropyl alcohol. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Methyl alaninate: An ester of alanine with methanol, lacking the 3-methoxypropyl group.
Ethyl alaninate: An ester of alanine with ethanol, similar in structure but with an ethyl group instead of a 3-methoxypropyl group.
Propyl alaninate: An ester of alanine with propanol, differing in the length of the alkyl chain.
Uniqueness: Methyl (3-methoxypropyl)alaninate is unique due to the presence of the 3-methoxypropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 2-(3-methoxypropylamino)propanoate |
InChI |
InChI=1S/C8H17NO3/c1-7(8(10)12-3)9-5-4-6-11-2/h7,9H,4-6H2,1-3H3 |
InChI Key |
WOSBXTHUBYRPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NCCCOC |
Origin of Product |
United States |
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